Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate
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Overview
Description
Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with benzyl, methyl, and phenyl groups, as well as an amino group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the benzyl, methyl, and phenyl substituents. The final step involves the esterification of the amino group with methyl 4-aminobenzoate.
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between benzylidene acetones and ammonium thiocyanates, followed by ring closure and aromatization.
Substitution Reactions:
Esterification: The final step involves the esterification of the amino group with methyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies related to cell viability, apoptosis, and molecular docking to understand its interaction with proteins like ATF4 and NF-kB.
Mechanism of Action
The mechanism of action of Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate involves its interaction with molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of endoplasmic reticulum chaperone BIP, thereby alleviating ER stress.
Apoptosis Inhibition: It inhibits apoptosis by reducing the expression of cleaved caspase-3 in neuronal cells.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection.
Comparison with Similar Compounds
Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate can be compared with other pyrimidine derivatives:
Methyl 4-aminobenzoate: Used in the synthesis of guanidine alkaloids and as a dye intermediate.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: Known for its hydrogen bonding interactions and potential biological activities.
Properties
Molecular Formula |
C26H23N3O2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C26H23N3O2/c1-18-23(17-19-9-5-3-6-10-19)25(29-24(27-18)20-11-7-4-8-12-20)28-22-15-13-21(14-16-22)26(30)31-2/h3-16H,17H2,1-2H3,(H,27,28,29) |
InChI Key |
CCSOPYFXVIRREM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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